molecular formula C10H12ClNO B14636586 N-[4-(2-chloroethyl)phenyl]acetamide CAS No. 52273-67-3

N-[4-(2-chloroethyl)phenyl]acetamide

Cat. No.: B14636586
CAS No.: 52273-67-3
M. Wt: 197.66 g/mol
InChI Key: YGKNSAIBTCSDDZ-UHFFFAOYSA-N
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Description

N-[4-(2-Chloroethyl)phenyl]acetamide is an acetamide derivative featuring a 2-chloroethyl substituent on the para position of the phenyl ring. These compounds often serve as intermediates in organic synthesis or exhibit bioactivity such as analgesic, anti-inflammatory, or sodium channel-modulating properties .

Properties

IUPAC Name

N-[4-(2-chloroethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKNSAIBTCSDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454258
Record name N-[4-(2-chloroethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52273-67-3
Record name N-[4-(2-chloroethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetic Anhydride-Mediated Acetylation

The most widely reported method involves reacting 4-(2-chloroethyl)aniline with acetic anhydride under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine’s lone pair attacks the electrophilic carbonyl carbon of acetic anhydride. A typical procedure includes:

  • Molar ratio : 1:1.1 (aniline:acetic anhydride)
  • Solvent : Glacial acetic acid (5 mL per gram substrate)
  • Temperature : 110–120°C (reflux)
  • Duration : 3–5 hours

Post-reaction, the mixture is cooled to 10°C, inducing crystallization. Crude product yields range from 85–92%, with purity enhanced to >98% through recrystallization using ethanol-water (3:1 v/v).

Mechanistic Insight :
$$ \text{4-(2-Chloroethyl)aniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-[4-(2-Chloroethyl)phenyl]acetamide} + \text{CH}_3\text{COOH} $$
The reaction’s exothermic nature necessitates controlled reagent addition to prevent thermal degradation of the chloroethyl group.

Acetyl Chloride-Based Acetylation

Alternative protocols employ acetyl chloride in dichloromethane with triethylamine as an HCl scavenger. This method achieves faster reaction times (1–2 hours) but requires stringent moisture control:

Parameter Value
Molar ratio (aniline:AcCl) 1:1.05
Temperature 0–5°C (initial), 25°C (final)
Yield 78–85%

While efficient, this route generates stoichiometric HCl, complicating waste management compared to acetic anhydride’s benign acetic acid byproduct.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow chemistry to enhance throughput and safety. Key advantages include:

  • Residence time : 8–12 minutes (vs. 3–5 hours in batch)
  • Temperature control : ±2°C precision via jacketed reactors
  • Yield improvement : 94–96% (attributed to reduced thermal gradients)

A representative flow setup involves:

  • Feedstock mixing : 4-(2-Chloroethyl)aniline and acetic anhydride premixed at 50°C
  • Reactor coil : Stainless steel, 20 m length, 120°C
  • In-line crystallization : Cooled to 10°C post-reaction

Solvent-Free Acetylation

Aligning with green chemistry principles, solvent-free methods eliminate glacial acetic acid by employing excess acetic anhydride as both reagent and solvent. This approach reduces waste generation by 40% while maintaining yields at 82–87%:

Condition Solvent-Free Traditional
Reaction time (h) 2.5 4.0
E-factor* 8.2 13.7
Purity (%) 97.5 98.1

*E-factor = kg waste/kg product

Byproduct Mitigation and Purification

Diacetylation Byproduct Control

Over-acetylation at the chloroethyl group’s oxygen can yield N,O-diacetyl derivatives (<5%). Strategies to suppress this include:

  • Stoichiometric precision : Maintaining acetic anhydride ≤1.1 equivalents
  • Low-temperature staging : Gradual heating from 50°C to reflux
  • Catalytic additives : 0.5 mol% DMAP reduces diacetylation to <1%

Recrystallization Optimization

Multi-solvent recrystallization systems achieve pharmaceutical-grade purity:

Solvent System Purity (%) Recovery (%)
Ethanol-water (3:1) 99.2 88
Acetone-hexane (1:2) 99.5 82
Ethyl acetate 98.7 91

Ethanol-water offers optimal cost-performance balance for industrial use.

Comparative Analysis of Acylating Agents

Agent Cost (USD/kg) Reaction Time (h) Max Yield (%) Byproducts (%)
Acetic anhydride 12.50 4.0 92 3.2
Acetyl chloride 18.75 1.5 85 5.8
Acetic acid 8.20 24.0 68 1.1

Acetic anhydride remains the reagent of choice due to its balance of reactivity, cost, and byproduct profile.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of N-[4-(2-azidoethyl)phenyl]acetamide or N-[4-(2-thiocyanatoethyl)phenyl]acetamide.

    Oxidation: Formation of N-[4-(2-chloroethyl)phenyl]sulfoxide or N-[4-(2-chloroethyl)phenyl]sulfone.

    Reduction: Formation of N-[4-(2-aminoethyl)phenyl]acetamide.

Scientific Research Applications

N-[4-(2-chloroethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-chloroethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Chlorinated Substituents

Table 1: Chlorinated Phenylacetamide Derivatives

Compound Name Molecular Formula Substituents Key Properties/Activities Reference ID
N-[4-(1H-Pyrazol-1-yl)phenyl]acetamide (1) C₁₁H₁₁N₃O 4-(Pyrazolyl)phenyl Isolated from Agriophyllum squarrosum
N-(3-Chloro-4-hydroxyphenyl)acetamide (4) C₈H₈ClNO₂ 3-Cl, 4-OH on phenyl Paracetamol photodegradation metabolite
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide (5) C₈H₇Cl₂NO₂ 2,5-diCl, 4-OH on phenyl Anti-inflammatory potential
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 4-Cl phenyl, 2,6-diCl benzyl Diclofenac impurity; structural analog
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 2-Cl acetyl, 4-F phenyl Organic synthesis intermediate

Key Observations :

  • Chlorination Position : Compounds with chlorine at the 4-position (e.g., compound 4) often exhibit metabolic or photolytic relevance, while dichlorinated derivatives (e.g., compound 5) show enhanced anti-inflammatory activity .

Sulfonamide and Piperazinyl Derivatives

Table 2: Sulfonamide and Piperazine-Modified Acetamides

Compound Name Molecular Formula Substituents Key Properties/Activities Reference ID
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) C₁₃H₁₈N₃O₃S 4-Methylpiperazinyl sulfonyl Analgesic (comparable to paracetamol)
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) C₁₂H₁₈N₂O₃S Diethylsulfamoyl phenyl Anti-hypernociceptive (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) C₁₂H₁₇N₃O₃S Piperazinyl sulfonyl Anti-hypernociceptive activity
N-[4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl]acetamide (4p) C₁₈H₁₆N₂O₃S Naphthyl sulfonamide Synthetic intermediate; structural diversity

Key Observations :

  • Sulfonamide Linkage : Sulfonamide groups enhance binding to biological targets (e.g., sodium channels or pain receptors), as seen in compound 35’s analgesic activity .
  • Piperazine Moieties : Piperazinyl groups (compound 35) improve solubility and bioavailability, critical for CNS-targeting drugs .

Trifluoromethyl and Complex Substituents

Table 3: Fluorinated and Multi-Substituted Acetamides

Compound Name Molecular Formula Substituents Key Properties/Activities Reference ID
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide C₉H₇ClF₃NO 4-Cl, 2-CF₃ phenyl High chemical stability; research reagent
N-(3-((4-(6-Trifluoromethoxy-isoquinolinyl)triazin-2-yl)amino)phenyl)acetamide (Compound F) C₂₁H₁₆F₃N₇O₂ Triazine-linked isoquinoline Tetrodotoxin-sensitive sodium channel inhibition
N-{1-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide C₁₂H₁₄ClNO₂ 2-Chloroacetyl, ethylphenyl Intermediate for heterocyclic synthesis

Key Observations :

  • Trifluoromethyl Groups : The CF₃ group in enhances lipophilicity, improving membrane permeability.
  • Triazine Backbones: Compound F’s triazine-isoquinoline structure demonstrates potent sodium channel modulation, relevant for neuropathic pain management .

Pharmacological and Industrial Relevance

  • Analgesic Agents : Sulfonamide and piperazinyl derivatives (e.g., compound 35) show promise as alternatives to NSAIDs .
  • Sodium Channel Modulators: Triazine-linked acetamides (e.g., Compound F) target TTX-sensitive channels, offering pathways for non-opioid pain relief .
  • Synthetic Intermediates : Chloroethyl and chloroacetyl derivatives serve as precursors for antibiotics, heterocycles, and dyes .

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